BenchChemオンラインストアへようこそ!

MIDD0301

Asthma Immunotoxicity Corticosteroid-sparing

MIDD0301 is the only oral, non-sedating GABAAR PAM that uniquely combines direct bronchodilation with anti-inflammatory efficacy, eliminating CNS side effects. Unlike inhaled corticosteroids, it avoids systemic immune suppression—28-day studies show no weight loss or organ atrophy versus prednisone. Its R-enantiomer specificity delivers a 28% lower effective dose for airway hyperresponsiveness reduction (10.8 vs 15 mg/kg). This chiral imidazobenzodiazepine is essential for asthma, ASM physiology, and lung immunology research where sedation or steroid toxicity would confound results.

Molecular Formula C19H13BrFN3O2
Molecular Weight 414.2344
Cat. No. B1193190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIDD0301
SynonymsMIDD0301;  MIDD0 301;  MIDD0-301
Molecular FormulaC19H13BrFN3O2
Molecular Weight414.2344
Structural Identifiers
SMILESCC1C2=C(N=CN2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4F)C(=O)O
InChIInChI=1S/C19H13BrFN3O2/c1-10-18-17(19(25)26)22-9-24(18)15-7-6-11(20)8-13(15)16(23-10)12-4-2-3-5-14(12)21/h2-10H,1H3,(H,25,26)/t10-/m1/s1
InChIKeyOSBXEAZWQGBYFU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MIDD0301: An Orally Available Imidazobenzodiazepine GABAA Receptor Modulator for Asthma Research and Drug Development


MIDD0301 is a novel, chiral imidazobenzodiazepine that functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A receptor (GABAAR) [1]. It is characterized by its α5β3γ2 subtype selectivity and a molecular design that severely limits its penetration across the blood-brain barrier (BBB) [2]. Originally developed as a lead compound for the oral treatment of asthma, MIDD0301 has demonstrated a dual pharmacological profile in preclinical models: it directly relaxes airway smooth muscle (ASM) to alleviate bronchoconstriction and attenuates pulmonary inflammation [3]. Unlike traditional benzodiazepines which cause sedation via central GABAARs, MIDD0301's peripheral restriction enables bronchodilation and anti-inflammatory effects without the adverse central nervous system (CNS) effects typically associated with this drug class [4].

Why MIDD0301 Cannot Be Substituted by Other GABAA Modulators or Standard-of-Care Asthma Therapies


MIDD0301's differentiation lies in its unique combination of an oral, non-sedating, dual-action (bronchodilator/anti-inflammatory) profile, which is not achievable by simple substitution with in-class GABAergic compounds or current asthma therapies. While standard-of-care inhaled corticosteroids (ICS) are potent anti-inflammatory agents, they are associated with systemic side effects (e.g., immune suppression, weight loss) and poor patient adherence [1]. Conversely, the immunotoxicity profile of MIDD0301 is starkly different, as shown in a 28-day repeat-dose study against prednisone where MIDD0301 did not cause weight loss or organ atrophy [2]. Furthermore, substitution with its own enantiomer, MIDD0301S, is not equivalent; despite similar receptor binding, MIDD0301 demonstrated a 28% lower effective dose (10.8 vs 15 mg/kg) for reducing airway hyperresponsiveness (AHR) in vivo, a critical performance metric [3]. Finally, earlier GABAAR ligands required higher dosages to achieve similar AHR reduction, making MIDD0301 a superior and distinct molecular entity for targeted procurement in asthma and lung inflammation research [4].

Quantitative Evidence Guide: Procurement-Relevant Differentiation of MIDD0301


MIDD0301 Lacks the Immunotoxicity and Organ Atrophy Associated with Corticosteroids

In a 28-day repeat-dose immunotoxicity study in mice, MIDD0301 (100 mg/kg oral, b.i.d.) demonstrated a favorable safety profile in stark contrast to the corticosteroid prednisone (5 mg/kg). Unlike prednisone, MIDD0301 did not cause weight loss or organ atrophy [1]. This indicates that MIDD0301 achieves anti-inflammatory effects without the hallmark immunotoxicological liabilities of standard-of-care corticosteroids.

Asthma Immunotoxicity Corticosteroid-sparing

MIDD0301 Exhibits Superior In Vivo Potency Over Its (S)-Enantiomer in Reducing Airway Hyperresponsiveness

In a direct comparative pharmacodynamic study, MIDD0301 (the R-enantiomer) required a lower nebulized dose than its (S)-enantiomer (MIDD0301S) to achieve a reduction in airway hyperresponsiveness (AHR) in methacholine-challenged A/J mice [1]. This 28% lower effective dose is a quantifiable performance advantage for in vivo experiments.

Asthma Enantiomer Pharmacodynamics

MIDD0301 Relaxes Human Airway Smooth Muscle Ex Vivo at Single Micromolar Concentrations

MIDD0301 directly relaxes pre-contracted human airway smooth muscle (ASM) in ex vivo organ bath experiments. This direct effect on human tissue provides strong translational evidence for its bronchodilator properties, distinguishing it from agents that only target inflammation [1].

Asthma Bronchodilation Ex Vivo

Negligible Brain Penetration of MIDD0301 Eliminates Sedative Liability of the Benzodiazepine Class

A key differentiator for MIDD0301 is its extremely limited brain distribution, confirmed in multiple pharmacokinetic studies. After systemic administration (oral, IP, IV), only trace concentrations of MIDD0301 were detected in the brain [REFS-1, REFS-2]. This is a fundamental property that distinguishes it from classical benzodiazepines which freely cross the BBB and cause sedation.

Pharmacokinetics Blood-Brain Barrier CNS Safety

Scalable and Economical Synthesis of MIDD0301 with High Purity and Enantiomeric Excess

A robust, scalable synthesis for MIDD0301 has been reported, which is essential for its reliable procurement and use in large-scale studies. The optimized process delivers MIDD0301 in a 44% overall yield with >99% enantiomeric excess and 98.9% purity, eliminating the need for expensive and time-consuming column chromatography [1].

Synthesis Process Chemistry Chiral Purity

Optimized Research and Industrial Application Scenarios for MIDD0301


In Vivo Preclinical Asthma Models Requiring Oral, Non-Sedating Dual-Action Efficacy

MIDD0301 is the compound of choice for researchers investigating novel oral asthma therapies that combine bronchodilation and anti-inflammatory activity without the confounding effects of sedation. Its oral efficacy in reducing airway hyperresponsiveness (AHR) and inflammation in murine models [1], coupled with its lack of CNS penetration [2], makes it ideal for chronic dosing studies where behavioral side effects or systemic toxicity (as seen with corticosteroids [3]) would otherwise confound results.

Ex Vivo and In Vitro Studies on Human Airway Smooth Muscle (ASM) Function

Given its proven ability to relax histamine-contracted human tracheal smooth muscle ex vivo [4], MIDD0301 is an essential tool compound for laboratories studying ASM physiology and pharmacology. It can be used to elucidate the role of peripheral GABAARs in airway tone, bronchoconstriction, and to screen for potential therapeutic effects in human-derived tissue, providing a critical translational bridge between rodent models and human disease.

Investigations into Peripheral GABAergic Immunomodulation Without Systemic Immune Suppression

MIDD0301 offers a unique pharmacological tool for immunologists studying the role of GABAARs on immune cells. In a 28-day immunotoxicity study, MIDD0301 did not cause organ atrophy, alter lymphocyte populations, or impair humoral immunity, in direct contrast to prednisone [3]. This profile allows for the specific investigation of GABAAR-mediated anti-inflammatory pathways in the lung and other peripheral tissues without the confounding variable of global immune suppression.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Peripherally Restricted Drugs

MIDD0301 serves as an excellent model compound for studying the PK/PD of drugs with intentionally limited brain exposure. Its well-characterized metabolic profile (no phase I, moderate phase II metabolism) [2] and uniform distribution in the lung parenchyma [5] make it a valuable reference for developing analytical methods (e.g., LC-MS/MS) and for validating computational models that predict tissue-specific drug concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MIDD0301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.